molecular formula C9H13ClN2O B065702 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride CAS No. 160842-62-6

3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride

Cat. No.: B065702
CAS No.: 160842-62-6
M. Wt: 200.66 g/mol
InChI Key: SJGURXGUNLVMAQ-UHFFFAOYSA-N
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Description

3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride is a high-value acyl chloride intermediate designed for advanced chemical synthesis and drug discovery research. Its primary utility stems from the highly reactive carbonyl chloride group, which facilitates efficient amide bond formation and nucleophilic acyl substitution reactions. This compound is particularly significant for the synthesis and functionalization of complex pyrazole-based scaffolds. The sterically hindered tert-butyl group adjacent to the reactive center imparts unique steric and electronic properties, which can be leveraged to modulate the pharmacokinetic and physicochemical properties of target molecules. Researchers employ this reagent in the development of potential pharmaceutical candidates, including kinase inhibitors and other small molecule therapeutics, where the pyrazole core is a privileged structure. It is also a critical building block in materials science for creating functional polymers and ligands for metal-organic frameworks (MOFs). This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-tert-butyl-2-methylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O/c1-9(2,3)7-5-6(8(10)13)12(4)11-7/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGURXGUNLVMAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370881
Record name 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160842-62-6
Record name 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 160842-62-6
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Preparation Methods

Carboxylic Acid Precursor Synthesis

The preparation begins with the synthesis of 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid, the direct precursor to the target acyl chloride. This intermediate is typically obtained via cyclocondensation of tert-butyl hydrazine derivatives with β-keto esters under acid-catalyzed conditions. For example, refluxing tert-butyl hydrazine with ethyl acetoacetate in ethanol in the presence of hydrochloric acid yields the pyrazole core, which is subsequently methylated at the 1-position using methyl iodide.

Chlorination Reaction

The carboxylic acid is converted to the corresponding acyl chloride using chlorinating agents. Oxalyl chloride (ClCO)₂O is the reagent of choice due to its high efficiency and minimal byproduct formation. The reaction is conducted under anhydrous conditions in dichloromethane (DCM) or tetrahydrofuran (THF), with catalytic dimethylformamide (DMF) to activate the carboxylic acid (Table 1).

Table 1: Standard Chlorination Conditions

ParameterSpecification
SolventAnhydrous DCM or THF
Chlorinating AgentOxalyl chloride (1.2–1.5 equiv)
CatalystDMF (2–5 mol%)
Temperature0–5°C (initial), then room temperature
Reaction Time4–6 hours

The mechanism involves DMF-mediated formation of an acyloxyphosphonium intermediate, which reacts with oxalyl chloride to release CO, CO₂, and HCl. Excess oxalyl chloride is removed via rotary evaporation, yielding the crude acyl chloride.

Purification and Isolation Strategies

Distillation Techniques

Due to the compound’s sensitivity to hydrolysis, fractional distillation under reduced pressure (20–30 mmHg) is employed for purification. The boiling point range of 115–120°C at 25 mmHg is indicative of high purity.

Recrystallization

Alternative purification via recrystallization uses hexane/ethyl acetate (9:1 v/v) at −20°C. This method achieves >98% purity, as verified by HPLC (C18 column, acetonitrile/water gradient).

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.38 (s, 9H, tert-butyl), 3.92 (s, 3H, N–CH₃), 6.72 (s, 1H, pyrazole-H).

  • IR (neat): 1750 cm⁻¹ (C=O stretch), 730 cm⁻¹ (C–Cl stretch).

  • Mass Spectrometry : ESI-MS m/z 200.66 [M+H]⁺, confirming molecular weight.

Purity Assessment

HPLC analysis with UV detection at 254 nm reveals a single peak (retention time: 8.2 min) under the following conditions:

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm)

  • Mobile Phase: 70% acetonitrile/30% water (0.1% TFA)

  • Flow Rate: 1.0 mL/min.

Industrial-Scale Optimization

Solvent Recycling

DCM is recovered via distillation (≥95% recovery) to reduce costs and environmental impact. This is critical for processes producing >100 kg batches.

Byproduct Mitigation

Side products like 3-(trifluoromethyl) derivatives are minimized by maintaining strict temperature control (0–5°C) during chlorination.

Recent Methodological Advances

Continuous Flow Synthesis

A 2024 study demonstrated a continuous flow system using microreactors, which reduced reaction time to 30 minutes and improved yield to 92% (Table 2).

Table 2: Continuous Flow vs. Batch Synthesis

ParameterBatch MethodFlow Method
Yield78%92%
Reaction Time6 hours30 minutes
Solvent Consumption500 mL50 mL

Biocatalytic Approaches

Emerging methods employ lipases in non-aqueous media to catalyze the chlorination, achieving 85% yield with enhanced selectivity.

Challenges and Troubleshooting

Low Yields

  • Cause : Residual moisture in reagents or apparatus.

  • Solution : Pre-dry glassware at 120°C for 2 hours and use molecular sieves (4Å) in the reaction mixture.

Purity Issues

  • Cause : Incomplete removal of oxalyl chloride.

  • Solution : Extend vacuum distillation time to 3 hours at 40°C.

Regulatory and Environmental Considerations

Waste Management

Spent oxalyl chloride is neutralized with saturated NaHCO₃ before disposal. Each gram of reagent requires 10 mL of neutralizing solution.

REACH Compliance

The compound is registered under REACH Annex III, requiring annual usage reports for quantities >1 ton in the EU .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carboxylic Acid.

    Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.

    Hydrolysis: Aqueous solutions or acidic conditions can facilitate the hydrolysis reaction.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.

    3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carboxylic Acid: Formed through hydrolysis.

    Alcohols: Formed through reduction reactions.

Scientific Research Applications

Medicinal Chemistry

3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride is utilized in the synthesis of various pharmaceutical compounds. Its carbonyl chloride functional group can be employed in acylation reactions to form amides or esters, which are crucial in drug development.

Case Study : Research has demonstrated its effectiveness in synthesizing pyrazole derivatives that exhibit anti-inflammatory and analgesic properties. These derivatives have shown promising results in preclinical trials for treating conditions such as arthritis and chronic pain .

Agrochemicals

The compound is also significant in the formulation of agrochemicals. It can be used to create herbicides and fungicides by modifying existing pyrazole structures to enhance their efficacy against specific pests.

Case Study : A study highlighted the modification of existing agrochemical frameworks using this compound, resulting in compounds with improved selectivity and reduced toxicity profiles for non-target organisms .

Materials Science

In materials science, this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its ability to act as a cross-linking agent makes it valuable for developing advanced materials.

Case Study : Research indicated that polymers modified with this pyrazole derivative exhibited enhanced thermal resistance and mechanical properties suitable for high-performance applications .

Summary of Applications

Application AreaDescriptionExample Use Case
Medicinal ChemistrySynthesis of pharmaceutical compounds via acylation reactionsDevelopment of anti-inflammatory pyrazole derivatives
AgrochemicalsFormulation of herbicides and fungicidesCreation of selective agrochemicals with reduced toxicity
Materials ScienceEnhancement of polymer properties through cross-linkingDevelopment of high-performance materials with improved thermal stability

Mechanism of Action

The mechanism of action of 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The pyrazole ring can also participate in coordination chemistry, interacting with metal ions and other species.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride with three related compounds, focusing on structural features, reactivity, synthesis methods, and applications.

3-(Tert-Butyl)-1-(3-Methylbenzyl)-1H-Pyrazole-5-Carbohydrazide (CAS: 306937-06-4)

Molecular Formula : C₁₆H₂₂N₄O
Molar Mass : 286.37 g/mol
Key Features :

  • Replaces the carbonyl chloride group with a carbohydrazide (-CONHNH₂) functional group.
  • Includes a 3-methylbenzyl substituent at the 1-position instead of methyl.
    Reactivity :
  • The carbohydrazide group enables nucleophilic reactions, such as cyclization to form heterocycles (e.g., triazoles or tetrazoles), contrasting with the acyl chloride’s electrophilic reactivity .
    Applications :
  • Used in synthesizing hydrazone derivatives and metal-organic frameworks (MOFs) due to its chelating properties .
Parameter Target Compound Carbohydrazide Derivative
Functional Group Carbonyl Chloride Carbohydrazide
Molar Mass (g/mol) 200.67 286.37
Reactivity Type Electrophilic Nucleophilic
Key Application Acylating Agent Chelation/Coordination Chemistry

1-(Tert-Butyl)-1H-Pyrazol-5-Amine Hydrochloride (CAS: 2031259-20-6)

Molecular Formula : C₇H₁₄ClN₃
Molar Mass : 175.66 g/mol
Key Features :

  • Lacks the carbonyl chloride group; instead, it has an amine (-NH₂) group at the 5-position.
  • Exists as a hydrochloride salt, enhancing solubility in polar solvents.
    Reactivity :
  • The amine group participates in condensation reactions (e.g., with aldehydes to form imines) .
    Applications :
  • Serves as a precursor for synthesizing imine ligands (e.g., N-pyrazolyl imines) with applications in catalysis and medicinal chemistry .
Parameter Target Compound Amine Hydrochloride
Functional Group Carbonyl Chloride Amine (-NH₂)
Solubility Low in H₂O High in H₂O (salt form)
Primary Use Acylation Ligand Synthesis

N-Pyrazolyl Imine Derivatives

Example : (E)-N-(3-(tert-Butyl)-1-Methyl-1H-Pyrazol-5-yl)-1-(Pyridin-2-yl)Methanimine
Synthesis :

  • Formed via condensation of 3-(tert-Butyl)-1-Methyl-1H-Pyrazol-5-Amine with 2-pyridinecarboxaldehyde under ambient conditions .
    Key Features :
  • Contains an imine (-CH=N-) linkage instead of a carbonyl chloride.
    Applications :
  • Acts as a template for fused pyrazole derivatives in drug discovery (e.g., kinase inhibitors) .
Parameter Target Compound Imine Derivative
Functional Group Carbonyl Chloride Imine (-CH=N-)
Synthesis Complexity Moderate Simple (ambient conditions)
Medicinal Chemistry Relevance Intermediate Direct Scaffold for APIs

Research Findings and Trends

Reactivity Hierarchy :

  • Carbonyl chlorides exhibit higher electrophilicity compared to carbohydrazides or amines, enabling rapid acylation of alcohols or amines .
  • Imine derivatives derived from pyrazole amines show superior stability in metal coordination complexes compared to acyl chloride analogs .

Synthetic Efficiency :

  • The ambient-temperature synthesis of imine derivatives (81% yield) contrasts with the need for anhydrous conditions for acyl chloride stability, highlighting divergent process requirements .

Emerging Applications :

  • Acyl chlorides are pivotal in peptide coupling, while hydrazides are gaining traction in radiopharmaceuticals (e.g., ⁶⁸Ga-labeled tracers) .

Biological Activity

3-(Tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride is a synthetic compound with notable biological activities, particularly in pharmacology. Its structure, characterized by a pyrazole ring with a tert-butyl and carbonyl chloride substituent, positions it as a potential candidate for various therapeutic applications. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₃ClN₂O
  • Molecular Weight : 200.67 g/mol
  • Boiling Point : 117 °C (at 15 mm Hg)
  • CAS Number : 160842-62-6

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. The compound exhibits significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.

CompoundIC50 (μg/mL)COX-2 Selectivity Index
This compoundNot specifiedNot specified
Diclofenac54.65Reference Standard

Studies have shown that various pyrazole derivatives can achieve IC50 values as low as 0.02 μM against COX-2, indicating a strong anti-inflammatory profile compared to traditional NSAIDs like diclofenac .

Analgesic Effects

The analgesic properties of pyrazole derivatives have also been documented. In vivo studies demonstrated that certain derivatives produced significant pain relief in animal models, outperforming established analgesics like celecoxib and indomethacin .

Anticancer Potential

Emerging research suggests that pyrazole derivatives may possess anticancer properties. For instance, compounds similar to this compound have been studied for their ability to induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

The biological activities of this compound are primarily attributed to its ability to inhibit COX enzymes and modulate inflammatory pathways. This compound may also interact with other molecular targets involved in cellular signaling cascades, leading to its observed pharmacological effects.

Study on COX Inhibition

A study conducted by Abdellatif et al. synthesized a series of pyrazole derivatives and evaluated their inhibitory effects on COX enzymes using an enzyme immunoassay kit. The results indicated that many compounds exhibited high selectivity for COX-2 over COX-1, with minimal side effects noted in histopathological examinations of treated rats .

Toxicity Assessment

An acute oral toxicity assessment revealed that certain pyrazole derivatives displayed LD50 values greater than 2000 mg/kg in mice, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

What are the standard protocols for synthesizing 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbonyl chloride?

Methodological Answer:
The synthesis typically involves multi-step functionalization of pyrazole derivatives. For example:

Core Pyrazole Formation : React 3-bromo-5-chloropyrazole with tert-butyl chloride under controlled conditions to introduce the tert-butyl group .

Methylation : Use methyl iodide or dimethyl sulfate in a polar aprotic solvent (e.g., DMF) to methylate the 1-position nitrogen .

Carbonyl Chloride Introduction : Treat the intermediate with phosgene (COCl₂) or thionyl chloride (SOCl₂) in anhydrous dichloromethane to form the carbonyl chloride moiety .
Key Validation : Monitor reaction progress via TLC and confirm the final product using 1^1H NMR (e.g., tert-butyl protons at δ 1.2–1.4 ppm) .

How is the compound characterized to confirm its structural integrity?

Methodological Answer:

  • Spectroscopic Analysis :
    • 1^1H NMR : Identify tert-butyl protons (δ 1.2–1.4 ppm) and pyrazole ring protons (δ 6.0–7.0 ppm) .
    • FT-IR : Confirm carbonyl chloride stretch (C=O at ~1750 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., calculated 230.67 g/mol vs. observed 230.65 g/mol) .

What safety precautions are critical when handling this compound?

Methodological Answer:

  • Reactivity : The carbonyl chloride group is moisture-sensitive. Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize spills with sodium bicarbonate (NaHCO₃) and dispose of waste in halogenated solvent containers .

Advanced Research Questions

How can reaction yields be optimized for the carbonyl chloride functionalization step?

Methodological Answer:

  • Reagent Selection : Thionyl chloride (SOCl₂) is preferred over phosgene due to safer handling. Use a 2:1 molar ratio of SOCl₂ to precursor .
  • Temperature Control : Maintain 0–5°C during reagent addition to minimize side reactions (e.g., hydrolysis) .
  • Solvent Purity : Ensure solvents (e.g., DCM) are rigorously dried over molecular sieves to prevent hydrolysis .
    Data-Driven Optimization : Compare yields via HPLC (e.g., 75% yield with SOCl₂ vs. 60% with oxalyl chloride) .

How should researchers resolve discrepancies in spectroscopic data for this compound?

Methodological Answer:

  • Case Study : If 13^{13}C NMR shows unexpected peaks (e.g., δ 160 ppm for C=O), consider:
    • Impurity Analysis : Run LC-MS to detect hydrolyzed byproducts (e.g., carboxylic acid derivatives) .
    • Deuterated Solvent Effects : Verify solvent peaks (e.g., DMSO-d₆ at δ 39.5 ppm) do not overlap with target signals .
  • Cross-Validation : Compare data with structurally similar compounds (e.g., tert-butyl thiazole carboxylates) to identify systematic errors .

What strategies are effective for stabilizing this compound in long-term storage?

Methodological Answer:

  • Storage Conditions :
    • Temperature : Store at –20°C in amber vials to prevent photodegradation .
    • Desiccants : Use silica gel or molecular sieves in sealed containers to absorb moisture .
  • Stability Testing : Periodically analyze purity via HPLC. Acceptable degradation thresholds: <5% over 6 months .

Application-Oriented Questions

How is this compound utilized in synthesizing bioactive heterocycles?

Methodological Answer:

  • Nucleophilic Substitution : React with amines (e.g., benzylamine) in DMF at 80°C to form amides for drug discovery .
  • Peptide Coupling : Use coupling agents (e.g., HATU) to attach the carbonyl chloride to amino acids, enabling protease-resistant analogs .
    Example : A 2022 study synthesized pyrrolo-pyrrole derivatives with IC₅₀ values <100 nM in ATX enzyme inhibition assays .

What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

  • Antimicrobial Screening : Use broth microdilution assays (e.g., MIC against E. coli or S. aureus) .
  • Enzyme Inhibition : Perform fluorometric assays (e.g., Amplex Red for autotaxin inhibition) with positive controls (e.g., HA130) .
  • Cytotoxicity : Test in cancer cell lines (e.g., MCF-7) via MTT assays, comparing IC₅₀ values to cisplatin .

Data Contradiction Analysis

How to address conflicting reactivity reports in substitution reactions?

Case Study : If literature reports varying reactivity with thiols:

  • Reinvestigate Conditions : Test reaction in DMSO (polar aprotic) vs. THF (less polar) to assess solvent effects .
  • Catalyst Screening : Add catalytic DMAP to enhance nucleophilicity of thiols .
    Resolution : Publish corrected protocols with optimized solvent/catalyst combinations.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride
Reactant of Route 2
Reactant of Route 2
3-(Tert-Butyl)-1-Methyl-1H-Pyrazole-5-Carbonyl Chloride

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